molecular formula C10H13N3O4 B13994070 2-(Carbamoylamino)-4,5-dimethoxybenzamide CAS No. 91944-07-9

2-(Carbamoylamino)-4,5-dimethoxybenzamide

Cat. No.: B13994070
CAS No.: 91944-07-9
M. Wt: 239.23 g/mol
InChI Key: INMAKDFJJRSEJG-UHFFFAOYSA-N
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Description

2-(Carbamoylamino)-4,5-dimethoxybenzamide is an organic compound with a complex structure that includes both carbamoylamino and dimethoxybenzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carbamoylamino)-4,5-dimethoxybenzamide typically involves the reaction of phenols with glyoxylic acid derivatives. The reaction requires acid catalysis and is carried out in a one-pot mode, often using trifluoroacetic acid . This method covers a wide range of substituents, although the reaction does not proceed in the presence of acceptor substituents in the starting phenol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Carbamoylamino)-4,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.

Scientific Research Applications

2-(Carbamoylamino)-4,5-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Carbamoylamino)-4,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Carbamoylamino)-4,5-dimethoxybenzamide is unique due to its specific structure, which includes both carbamoylamino and dimethoxybenzamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

91944-07-9

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

2-(carbamoylamino)-4,5-dimethoxybenzamide

InChI

InChI=1S/C10H13N3O4/c1-16-7-3-5(9(11)14)6(13-10(12)15)4-8(7)17-2/h3-4H,1-2H3,(H2,11,14)(H3,12,13,15)

InChI Key

INMAKDFJJRSEJG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)N)NC(=O)N)OC

Origin of Product

United States

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